2-(Cyclopropylmethoxy)-7-azaspiro[3.5]nonane
Description
2-(Cyclopropylmethoxy)-7-azaspiro[3.5]nonane is a bicyclic organic compound characterized by a spirocyclic core structure, where a nitrogen atom bridges a five-membered and a three-membered ring (7-azaspiro[3.5]nonane scaffold). This compound is of interest in medicinal chemistry for its structural pre-organization, which may enhance binding affinity to biological targets.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-7-azaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-2-10(1)9-14-11-7-12(8-11)3-5-13-6-4-12/h10-11,13H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAIOOLADOKNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CC3(C2)CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Cyclopropylmethoxy)-7-azaspiro[3.5]nonane is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₂H₂₁NO
- Molecular Weight : 201.31 g/mol
- CAS Number : 97493504
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity. This mechanism is crucial for its potential therapeutic effects in various diseases.
- Receptor Modulation : It interacts with cell surface receptors, influencing signaling pathways related to inflammation and cell proliferation, which are vital in cancer and metabolic disorders .
Pharmacological Effects
Research has indicated that this compound exhibits a range of pharmacological effects:
- Antitumor Activity : Studies have shown that derivatives of this compound can act as covalent inhibitors against mutated forms of the KRAS protein, a known driver in many cancers. For instance, one study reported that optimized derivatives exhibited significant antitumor effects in xenograft models .
- GPR119 Agonism : Another area of exploration includes its role as a GPR119 agonist, which has implications for glucose metabolism and could be beneficial in treating type 2 diabetes .
Case Studies and Research Findings
-
Antitumor Efficacy :
- A study focused on the optimization of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives demonstrated promising results against KRAS G12C mutations. The lead compound showed dose-dependent antitumor effects in mouse models, highlighting the potential of spirocyclic compounds in cancer therapy .
- Metabolic Effects :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
7-Azaspiro[3.5]nonane Derivatives
- PF-04862853: A urea derivative of 7-azaspiro[3.5]nonane, this compound acts as a potent fatty acid amide hydrolase (FAAH) inhibitor. Unlike 2-(cyclopropylmethoxy)-7-azaspiro[3.5]nonane, its substituent (urea group) enables covalent interactions with FAAH’s catalytic serine, achieving an IC₅₀ of 0.7 nM .
- Compound 54g: A GPR119 agonist with a 7-azaspiro[3.5]nonane core and optimized aryl/piperidine substituents. It demonstrated an EC₅₀ of 12 nM for GPR119 activation and improved pharmacokinetic (PK) profiles in rats, highlighting the impact of N-capping groups on target engagement .
Diazaspiro and Diazabicyclo Analogues
- AD173 (4d): A 2,7-diazaspiro[3.5]nonane derivative with phenyl and propyl groups. It exhibited dual sigma-1/sigma-2 receptor binding (Ki = 34 nM and 89 nM, respectively), suggesting that additional nitrogen atoms in the scaffold broaden receptor selectivity compared to mono-aza analogues .
- 3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonane: This diazabicyclo derivative showed enhanced solubility when complexed with β-cyclodextrin (water solubility: 1.2 mg/mL). Its bicyclo[3.3.1]nonane framework introduces conformational constraints distinct from spirocyclic systems .
Functional Group Variations
Cyclopropylmethoxy vs. Aryl/Alkoxy Substituents
- 2-Methoxy-7-azaspiro[3.5]nonane hydrochloride: Simpler methoxy substitution reduces steric hindrance, which may lower metabolic stability but improve synthetic accessibility .
Ketone-Containing Analogues
- 7-Azaspiro[3.5]nonan-2-one: The ketone group at position 2 enhances reactivity for further derivatization (e.g., forming Schiff bases).
Pharmacokinetic and Pharmacodynamic Comparisons
Key Findings and Implications
Scaffold Rigidity: The 7-azaspiro[3.5]nonane core’s pre-organized conformation improves binding affinity in targets like GPR119 and FAAH compared to flexible linkers (e.g., pentyl chains) .
Substituent Effects :
- Cyclopropylmethoxy groups enhance metabolic stability but may reduce solubility.
- Nitrogen additions (e.g., diazaspiro derivatives) broaden receptor selectivity but complicate synthesis .
Clinical Potential: FAAH inhibitors (e.g., PF-04862853) and GPR119 agonists (e.g., 54g) demonstrate the scaffold’s versatility in targeting diverse pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
